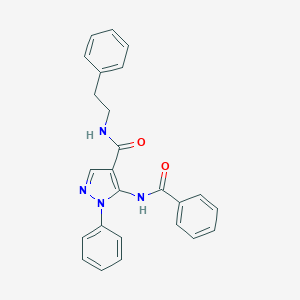
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole core. This can be achieved by the condensation of 1,3-diketones with arylhydrazines. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the benzoylamino and phenethyl-amide groups.
For instance, the pyrazole carboxylic acid intermediate can be synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions . The final step involves the coupling of the benzoylamino and phenethyl-amide groups to the pyrazole core, typically using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its pyrazole core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nuclear factor κB (NF-κB), a protein complex involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid Phenethyl Ester: Known for its antioxidant and anti-inflammatory properties.
Caffeic Acid Phenethyl Amide: Exhibits similar biological activities but with different molecular targets.
Uniqueness
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzoylamino and phenethyl-amide groups attached to the pyrazole core differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C25H22N4O2 |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
5-benzamido-1-phenyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c30-24(20-12-6-2-7-13-20)28-23-22(18-27-29(23)21-14-8-3-9-15-21)25(31)26-17-16-19-10-4-1-5-11-19/h1-15,18H,16-17H2,(H,26,31)(H,28,30) |
InChI-Schlüssel |
TWYLPFSOVFRCCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-furohydrazide](/img/structure/B392660.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B392661.png)


![2-(4-Bromophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392671.png)
![METHYL 4-{3-METHOXY-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392673.png)

![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392676.png)

![2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392678.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392679.png)
![1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B392681.png)
![9-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B392682.png)

